molecular formula C9H17BrO2 B3276384 Isopropyl 6-bromohexanoate CAS No. 64135-07-5

Isopropyl 6-bromohexanoate

Cat. No.: B3276384
CAS No.: 64135-07-5
M. Wt: 237.13 g/mol
InChI Key: ZCNHDLQYRACYQR-UHFFFAOYSA-N
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Description

Isopropyl 6-bromohexanoate is an organic compound with the molecular formula C9H17BrO2. It is a derivative of hexanoic acid, where the hydrogen atom on the sixth carbon is replaced by a bromine atom, and the carboxyl group is esterified with isopropyl alcohol. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 6-bromohexanoic acid and isopropyl alcohol into a reactor, where they are mixed with a catalytic amount of sulfuric acid. The reaction mixture is then heated under reflux, and the product is continuously distilled off to drive the reaction to completion. The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-bromohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form different substituted hexanoates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to 6-bromohexanoic acid and isopropyl alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Lithium aluminum hydride is used as the reducing agent, and the reaction is carried out in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used, and the reaction is carried out under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted hexanoates, such as 6-hydroxyhexanoate, 6-aminohexanoate, or 6-thiohexanoate.

    Reduction: 6-bromohexanol.

    Hydrolysis: 6-bromohexanoic acid and isopropyl alcohol.

Scientific Research Applications

Isopropyl 6-bromohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of isopropyl 6-bromohexanoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Isopropyl 6-bromohexanoate can be compared with other similar compounds, such as:

    Methyl 6-bromohexanoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.

    Ethyl 6-bromohexanoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

    Isopropyl 5-bromohexanoate: Similar structure but with the bromine atom on the fifth carbon instead of the sixth carbon.

The uniqueness of this compound lies in its specific ester and bromine substitution pattern, which can influence its reactivity and applications in different chemical reactions.

Properties

IUPAC Name

propan-2-yl 6-bromohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNHDLQYRACYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338547
Record name Isopropyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64135-07-5
Record name Isopropyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ε-caprolactone (30 g) in 2-propanol (250 ml) at 0° C. was saturated with hydrogen bromide gas. Sulphuric acid (18M, 5 ml) was then added and the solution was heated under reflux for 16 hours. The reaction mixture was poured into water (200 ml), basified with sodium hydrogen carbonate, and extracted with diethyl ether. The combined extracts were dried (Na2SO4) and the solvent was evaporated off under reduced pressure to give the crude product which was purified by column chromatography (alumina, dichloromethane) to give isopropyl 6-bromohexanoate as a pale-yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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